
L-Proline, 1-(4-nitrophényl)-, ester méthylique
Vue d'ensemble
Description
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, more commonly known as MNP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an invaluable tool for scientists. MNP can be used for a variety of purposes, including in the synthesis of other compounds, as a reagent, and in lab experiments. In
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
L-prolinate de méthyle (4-nitrophényl)- : est utilisé dans la synthèse de divers composés hétérocycliques, qui sont cruciaux en chimie médicinale. Ces composés présentent souvent une gamme de propriétés pharmacologiques, notamment des activités antivirales, anti-inflammatoires et anticancéreuses . La capacité du composé à agir comme intermédiaire dans la synthèse de molécules plus complexes le rend précieux pour la création de nouveaux médicaments aux applications thérapeutiques potentielles.
Agents antiviraux
Les dérivés du L-prolinate de méthyle (4-nitrophényl)- ont été explorés pour leurs propriétés antivirales. Par exemple, les dérivés indoliques, qui peuvent être synthétisés à partir de ce composé, ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Cette application est particulièrement pertinente dans la recherche de nouveaux traitements pour les maladies virales.
Intermédiaires pharmaceutiques
Le composé sert d'intermédiaire dans la synthèse pharmaceutique. Il est utilisé pour créer des molécules plus complexes qui peuvent avoir des applications dans diverses catégories de médicaments. Cela inclut le développement de composés avec des propriétés pharmacocinétiques améliorées ou des mécanismes de libération ciblée .
Radiochimie
Les esters activés de 4-nitrophényl, tels que le L-prolinate de méthyle (4-nitrophényl)-, sont utilisés en radiochimie pour préparer des composés radiomarqués. Ces composés sont essentiels pour les techniques d'imagerie telles que la tomographie par émission de positons (TEP), qui est utilisée dans le diagnostic médical .
Mécanisme D'action
Target of Action
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, also known as L-Proline, 1-(4-nitrophenyl)-, methyl ester, primarily targets organic reactions as a catalyst . It is used in the synthesis of 2,4,6-triarylpyridines through one-pot three-component reactions .
Mode of Action
The compound interacts with its targets by facilitating a wide range of organic reactions. Among these reactions are Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2,4,6-triarylpyridines. It does this through one-pot three-component reactions of acetophenone, aryl aldehydes, and ammonium acetate . The compound’s role as a catalyst in these reactions leads to changes in the downstream effects of these pathways.
Pharmacokinetics
Its use as a catalyst in organic reactions suggests that its bioavailability may be influenced by its chemical properties and the conditions under which the reactions take place .
Result of Action
The compound’s action results in the synthesis of 2,4,6-triarylpyridines . It has been shown to be effective in providing the products in high to excellent yield under solvent-free conditions . Moreover, it can be easily recovered by facile separation by magnetic forces and recycled for several times without significant loss of its catalytic activity .
Action Environment
The action, efficacy, and stability of Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate are influenced by environmental factors. For instance, it has been shown to be stable up to 200 °C for use as a catalyst in organic reactions . Its efficacy and stability are also influenced by the conditions under which the reactions take place, including the presence of other compounds and the temperature .
Propriétés
IUPAC Name |
methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGHLAIFLPIPC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

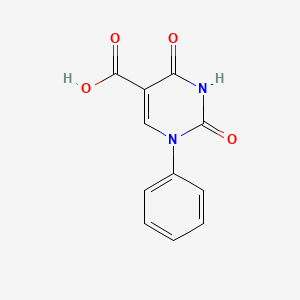
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
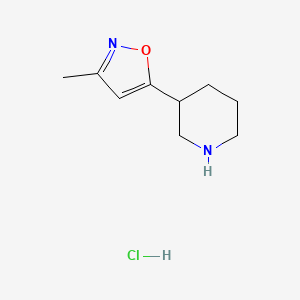


![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)

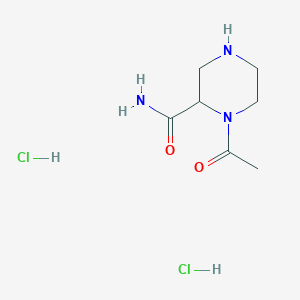
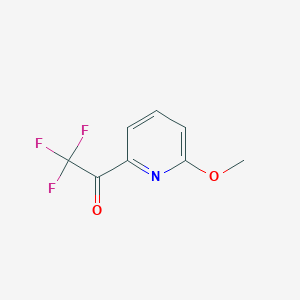

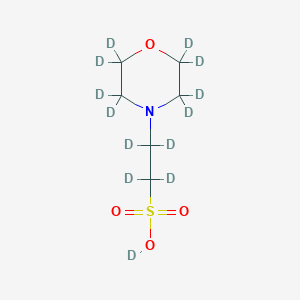
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
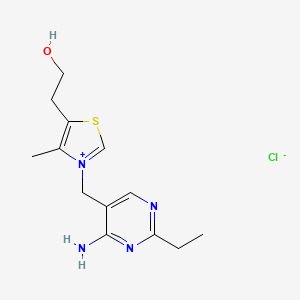
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)